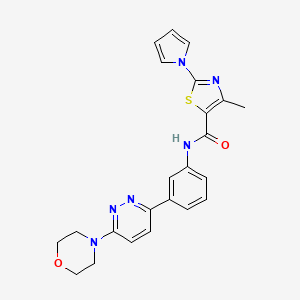
6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine: is an organic compound with the molecular formula C₁₃H₁₆N₂ It is a derivative of carbazole, which is a tricyclic aromatic compound
Wirkmechanismus
Target of Action
The primary target of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine is the Hippo signaling pathway , specifically the LATS1 and YAP1/TAZ proteins . The Hippo pathway plays a pivotal role in diverse cell functions, including cell proliferation .
Mode of Action
This compound acts by inducing the phosphorylation of LATS1 and YAP1/TAZ . This interaction with its targets results in the suppression of their activity, thereby inhibiting cell proliferation .
Biochemical Pathways
The compound affects the Hippo signaling pathway , which is involved in regulating organ size by controlling cell proliferation and apoptosis . The downstream effects of this pathway’s inhibition include the suppression of cell viability both in vitro and in mouse xenografts .
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of cell viability . This is achieved through the inhibition of the Hippo signaling pathway, leading to a decrease in cell proliferation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine typically begins with commercially available starting materials such as 6-methyl-1H-indole and cyclohexanone.
Cyclization Reaction: The key step involves a cyclization reaction where 6-methyl-1H-indole undergoes a reaction with cyclohexanone in the presence of a suitable catalyst, such as an acid or base, to form the tetrahydrocarbazole core.
Amination: The final step involves the introduction of the amine group at the 1-position of the carbazole ring. This can be achieved through various methods, including reductive amination or nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and process optimization to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine can undergo oxidation reactions to form corresponding carbazole derivatives.
Reduction: Reduction reactions can convert the compound into fully saturated amines.
Substitution: The compound can participate in substitution reactions, where functional groups are introduced at various positions on the carbazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly used in substitution reactions.
Major Products:
Oxidation: Carbazole derivatives with various functional groups.
Reduction: Saturated amines.
Substitution: Functionalized carbazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, which can be explored for therapeutic applications.
Medicine:
Drug Development: Due to its structural similarity to biologically active compounds, it can be used as a scaffold for the development of new drugs targeting various diseases.
Industry:
Material Science: The compound can be used in the synthesis of organic semiconductors and other advanced materials.
Vergleich Mit ähnlichen Verbindungen
- 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
- 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid
Comparison:
- 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine differs from its analogs by the presence of an amine group at the 1-position, which imparts unique chemical reactivity and biological activity.
- 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one has a ketone group instead of an amine, affecting its reactivity and potential applications.
- 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid contains a carboxylic acid group, which influences its solubility and interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-8-5-6-12-10(7-8)9-3-2-4-11(14)13(9)15-12/h5-7,11,15H,2-4,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJNWDCSROVGQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCCC3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2-di-p-tolyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2826838.png)
![(4-{[(2-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2826839.png)


![2-[3-(aminomethyl)phenoxy]-N-methylacetamide hydrochloride](/img/structure/B2826843.png)

![3-chloro-2,2-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide](/img/structure/B2826846.png)
![N'-(2-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2826848.png)
![4-bromo-1-isopropyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2826849.png)
![Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2826851.png)

![3-[1-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide](/img/structure/B2826854.png)

